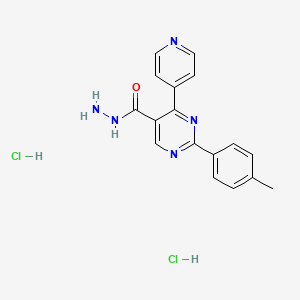
2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride
Descripción general
Descripción
2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride is a useful research compound. Its molecular formula is C17H17Cl2N5O and its molecular weight is 378.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide; dihydrochloride is a member of the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and neuroprotective effects supported by various studies.
- Chemical Formula : C15H16Cl2N6O
- Molecular Weight : 356.23 g/mol
- IUPAC Name : 2-(4-Methylphenyl)-4-(pyridin-4-yl)pyrimidine-5-carbohydrazide dihydrochloride
Anticancer Activity
Research indicates that compounds similar to 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide exhibit significant anticancer properties. For instance, a study explored the activity of pyrimidine derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB453 | 29.1 |
| Compound C | A549 | 0.03 |
In this context, similar structures were shown to inhibit cell proliferation effectively, suggesting that the presence of the pyridine and methyl groups enhances anticancer efficacy .
Anti-inflammatory Effects
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. A study reported that certain derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| Compound D | 0.04 μmol | 0.04 μmol |
| Compound E | 0.04 μmol | 0.04 μmol |
These findings indicate that the compound could serve as a potential anti-inflammatory agent, comparable to established drugs like celecoxib .
Neuroprotective Activity
The neuroprotective potential of pyrimidine derivatives has been explored in the context of Alzheimer's disease. In vitro studies demonstrated that certain derivatives inhibited acetylcholinesterase (AChE), an enzyme associated with neurodegeneration:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound F | 16.00 ± 0.04% | 20.15 ± 0.44 |
| Donepezil (Standard) | - | 4.82 ± 0.75 |
This suggests that compounds like 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide may provide a therapeutic pathway for neurodegenerative conditions .
Case Studies
- Anticancer Screening : A comprehensive study synthesized various pyrimidine-triazole derivatives and screened them against breast cancer cell lines (MCF-7, MDA-MB453). One compound demonstrated superior efficacy with an IC50 value significantly lower than standard treatments .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, providing insights into their potential use in treating inflammatory disorders .
- Neuroprotection in Alzheimer's Models : Compounds were tested for their ability to inhibit AChE and protect neuronal cells in culture from oxidative stress, highlighting their potential roles in managing Alzheimer's disease symptoms .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O.2ClH/c1-11-2-4-13(5-3-11)16-20-10-14(17(23)22-18)15(21-16)12-6-8-19-9-7-12;;/h2-10H,18H2,1H3,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGRKAAKNBIYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















